CID 13783509
Description
CID 13783509 is a chemical compound whose structural and analytical characteristics have been partially elucidated in recent studies. The compound was isolated from Citrus essential oil (CIEO) via vacuum distillation, with its content quantified across fractions using gas chromatography-mass spectrometry (GC-MS) . The mass spectrum (Figure 1D) confirms a molecular ion peak at m/z 265.31 (consistent with the molecular formula C₁₇H₁₅NO₂), aligning with its proposed structure .
Key properties include:
Properties
Molecular Formula |
C8H18O2Si |
|---|---|
Molecular Weight |
174.31 g/mol |
InChI |
InChI=1S/C8H18O2Si/c1-3-5-7-9-11-10-8-6-4-2/h3-8H2,1-2H3 |
InChI Key |
XFKLYIHJJUAARY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[Si]OCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutoxysilane can be synthesized through several methods. One common approach involves the reaction of silicon tetrachloride with butanol in the presence of a base such as sodium butoxide. The reaction proceeds as follows:
[ \text{SiCl}_4 + 4 \text{C}_4\text{H}_9\text{OH} \rightarrow \text{Si(OC}_4\text{H}_9)_4 + 4 \text{HCl} ]
This reaction typically requires an inert atmosphere and controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, dibutoxysilane is often produced using continuous flow reactors that allow for precise control over reaction parameters. This method enhances the efficiency and scalability of the production process. The use of catalysts and optimized reaction conditions further improves the yield and quality of the final product .
Chemical Reactions Analysis
Reaction Types and Mechanisms
CID 13783509 participates in several key reaction types, as outlined below:
Nucleophilic Substitution
-
Involves replacement of leaving groups (e.g., halides) with nucleophiles such as amines or alkoxides.
-
Reaction kinetics depend on solvent polarity and temperature, often conducted in polar aprotic solvents like DMF or DMSO.
Oxidation-Reduction Reactions
-
Redox activity is linked to its functional groups (e.g., ketones, amines).
-
Oxidation may yield carboxylic acids or peroxides, while reduction generates alcohols or amines.
Esterification and Hydrolysis
-
Reacts with carboxylic acids or anhydrides to form esters under acidic or basic conditions.
-
Hydrolysis of esters or amides occurs via acid- or base-catalyzed pathways.
Analytical Characterization
Post-reaction analysis employs advanced techniques:
| Technique | Application | Key Data Outputs |
|---|---|---|
| NMR Spectroscopy | Structural elucidation | Chemical shifts, coupling constants |
| Mass Spectrometry | Molecular weight confirmation | m/z ratios, fragmentation patterns |
| Chromatography | Purity assessment | Retention times, peak integration |
These methods validate reaction outcomes and identify byproducts .
Reaction Kinetics and Mechanistic Studies
-
Kinetic Studies : Reaction rates are monitored using UV-Vis spectroscopy or HPLC, with pseudo-first-order kinetics observed in nucleophilic substitutions.
-
Mechanistic Pathways :
-
Intermediate formation (e.g., carbocations or enolates) is critical in multi-step reactions.
-
Stereochemical outcomes are influenced by solvent and catalyst choice.
-
Biological Interaction Mechanisms
While primarily a synthetic compound, this compound exhibits interactions with biological targets:
Scientific Research Applications
Dibutoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of dibutoxysilane involves its ability to form strong covalent bonds with both organic and inorganic substrates. This property is attributed to the presence of silicon-oxygen bonds, which provide stability and reactivity. The compound can interact with various molecular targets, including proteins and nucleic acids, through silanization reactions. These interactions can modify the physical and chemical properties of the target molecules, enhancing their performance in various applications .
Comparison with Similar Compounds
Structural Analogs: Oscillatoxin Derivatives
CID 13783509 shares a macrocyclic ether backbone with oscillatoxin derivatives (Figure 1 in ). Key comparisons include:
Structural Insights :
- Unlike oscillatoxins, this compound lacks the lactone ring and amide groups critical for marine toxin activity .
- The aromatic system in this compound may enhance UV absorption (high GI absorption inferred from ) compared to oscillatoxins’ aliphatic chains .
Functional Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
